molecular formula C7H10N2O2 B6271730 N-(5-oxopyrrolidin-3-yl)prop-2-enamide CAS No. 1700324-32-8

N-(5-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No.: B6271730
CAS No.: 1700324-32-8
M. Wt: 154.2
InChI Key:
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Description

N-(5-oxopyrrolidin-3-yl)prop-2-enamide is a versatile chemical compound with significant potential in various scientific research applications. It is known for its unique structural properties and reactivity, making it valuable in fields such as drug development, polymer synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 5-oxopyrrolidine with prop-2-enamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Amines or thiols in the presence of a base like triethylamine at room temperature.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Polymer Synthesis: It is used as a monomer or comonomer in the production of polymers with specific properties.

    Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide
  • N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Uniqueness

N-(5-oxopyrrolidin-3-yl)prop-2-enamide stands out due to its specific structural features, which confer unique reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and versatility in various chemical reactions and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves the reaction of 3-pyrrolidinone with acryloyl chloride in the presence of a base to form N-(3-acryloylpyrrolidin-5-yl)acetamide, which is then dehydrated to form the final product.", "Starting Materials": [ "3-pyrrolidinone", "acryloyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add acryloyl chloride dropwise to a solution of 3-pyrrolidinone in a suitable solvent (e.g. dichloromethane) and base at low temperature (e.g. 0-5°C).", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Dehydrate the resulting N-(3-acryloylpyrrolidin-5-yl)acetamide by heating it in a suitable solvent (e.g. toluene) under reflux with a dehydrating agent (e.g. phosphorus pentoxide) for several hours.", "Cool the reaction mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, N-(5-oxopyrrolidin-3-yl)prop-2-enamide." ] }

CAS No.

1700324-32-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

91

Origin of Product

United States

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